molecular formula C12H11BrN2O2S B8241981 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate

Cat. No.: B8241981
M. Wt: 327.20 g/mol
InChI Key: PXHMBWDSGARCNJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is a chemical compound that features a thiadiazole ring substituted with a bromine atom and a benzoate ester group. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with propan-2-yl benzoate under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine, to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate is unique due to its specific combination of a bromine-substituted thiadiazole ring and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-bromo-1,3,4-thiadiazol-2-yl)propan-2-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-12(2,10-14-15-11(13)18-10)17-9(16)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHMBWDSGARCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(S1)Br)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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